N-isobutyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
Overview
Description
N-isobutyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding and athletic communities due to its ability to enhance endurance and performance.
Mechanism of Action
N-isobutyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-isobutyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function and endurance.
Biochemical and Physiological Effects:
N-isobutyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to increase endurance and exercise performance, improve lipid metabolism, reduce inflammation, and enhance insulin sensitivity. It has also been shown to increase the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation.
Advantages and Limitations for Lab Experiments
N-isobutyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. However, it has some limitations as well. It is a synthetic drug and may not accurately reflect the effects of natural compounds in the body. It also has the potential for off-target effects and may have unknown long-term effects.
Future Directions
There are several future directions for the study of N-isobutyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide. One area of research is the potential use of the drug for the treatment of various metabolic and cardiovascular disorders. Another area of research is the investigation of the long-term effects of the drug on the body. Additionally, there is a need for further studies to understand the potential off-target effects of the drug and to develop more specific and selective compounds. Finally, there is a need for studies to investigate the potential use of the drug in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, N-isobutyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is a synthetic drug that has been extensively studied for its potential therapeutic applications. It works by activating the PPARδ receptor in the body and has been shown to improve lipid metabolism, reduce inflammation, and enhance insulin sensitivity. While it has several advantages for lab experiments, it also has some limitations and potential for off-target effects. There are several future directions for the study of the drug, including its potential use in the treatment of various metabolic and cardiovascular disorders, investigation of long-term effects, and development of more specific and selective compounds.
Scientific Research Applications
N-isobutyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and enhance insulin sensitivity in animal models. It has also been investigated for its potential to treat various cardiovascular and metabolic disorders, such as atherosclerosis, obesity, and type 2 diabetes.
properties
IUPAC Name |
N-(2-methylpropyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9(2)8-15-13(18)7-12-14(19)17-11-6-4-3-5-10(11)16-12/h3-6,9,12,16H,7-8H2,1-2H3,(H,15,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYJACZVYDVTDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795538 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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